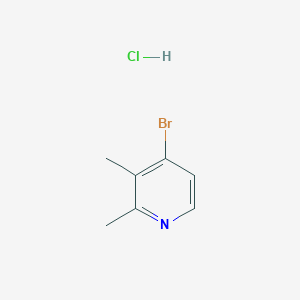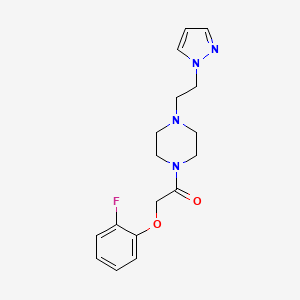
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FPEPP, and it is a synthetic derivative of piperazine. FPEPP is a white crystalline powder that has a molecular weight of 384.47 g/mol.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2-fluorophenol with 2-bromoethanone to form 2-(2-fluorophenoxy)ethanone. This intermediate is then reacted with 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone to form the final product.
Starting Materials
2-fluorophenol, 2-bromoethanone, 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone
Reaction
Step 1: 2-fluorophenol is reacted with 2-bromoethanone in the presence of a base such as potassium carbonate to form 2-(2-fluorophenoxy)ethanone., Step 2: 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone is then added to the reaction mixture and heated under reflux conditions to form the final product, 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone.
作用机制
The mechanism of action of FPEPP is not fully understood, but studies have suggested that it exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. FPEPP has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity.
生化和生理效应
FPEPP has been shown to have several biochemical and physiological effects. Studies have shown that FPEPP can modulate the expression of various genes involved in cell growth and proliferation, as well as apoptosis. FPEPP has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
实验室实验的优点和局限性
One of the advantages of FPEPP is its potent antitumor activity against various cancer cell lines. This makes it a promising drug candidate for the treatment of cancer. However, one of the limitations of FPEPP is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of FPEPP. One potential direction is to investigate its potential as a drug candidate for the treatment of other diseases, such as neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to optimize the synthesis method of FPEPP and to improve its solubility in water.
科学研究应用
FPEPP has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research has been in the field of medicinal chemistry, where FPEPP has been investigated as a potential drug candidate for the treatment of various diseases. Studies have shown that FPEPP has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
属性
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c18-15-4-1-2-5-16(15)24-14-17(23)21-11-8-20(9-12-21)10-13-22-7-3-6-19-22/h1-7H,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFRJFLGXCLOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide](/img/structure/B2911512.png)
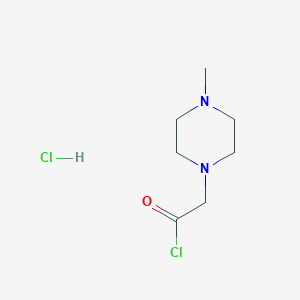
![N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3-methylbenzenecarboxamide](/img/structure/B2911517.png)
![1-[3,5-Bis(bromomethyl)phenyl]-ethanone](/img/structure/B2911518.png)
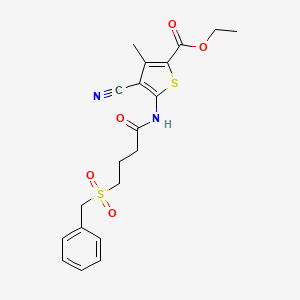
![3-isobutyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2911520.png)
![6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2911521.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2911523.png)
![N-[2-Amino-1-(3-fluorophenyl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2911524.png)
![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2911525.png)
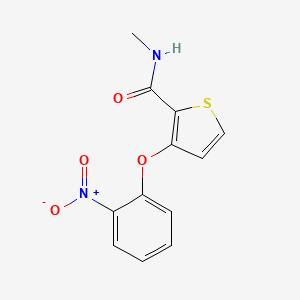
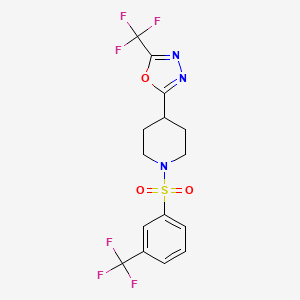
![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2911531.png)
